molecular formula C21H15F3N4O2S B2426742 3-amino-N-[2-methoxy-5-(trifluoromethyl)phenyl]-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide CAS No. 625370-66-3

3-amino-N-[2-methoxy-5-(trifluoromethyl)phenyl]-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B2426742
CAS No.: 625370-66-3
M. Wt: 444.43
InChI Key: YXKJVDYQBOFZMR-UHFFFAOYSA-N
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Description

3-amino-N-[2-methoxy-5-(trifluoromethyl)phenyl]-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide is a complex organic compound that features a unique combination of functional groups, including an amino group, a methoxy group, a trifluoromethyl group, and a pyridine ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-[2-methoxy-5-(trifluoromethyl)phenyl]-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Diazotization: The starting material, 2,6-dichloro-4-trifluoromethyl aniline, undergoes diazotization to form the corresponding diazonium salt.

    Condensation: The diazonium salt is then condensed with ethyl cyanoacetate to form an intermediate product.

    Cyclization: The intermediate undergoes cyclization to form the desired thieno[2,3-b]pyridine core structure.

    Functional Group Modification:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

3-amino-N-[2-methoxy-5-(trifluoromethyl)phenyl]-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and methoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

3-amino-N-[2-methoxy-5-(trifluoromethyl)phenyl]-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-amino-N-[2-methoxy-5-(trifluoromethyl)phenyl]-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features .

Comparison with Similar Compounds

Similar Compounds

    2-amino-3-chloro-5-trifluoromethyl pyridine: Shares the trifluoromethyl and pyridine groups but differs in other functional groups.

    N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Contains the trifluoromethyl group but has a different core structure.

Uniqueness

3-amino-N-[2-methoxy-5-(trifluoromethyl)phenyl]-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide is unique due to its combination of functional groups and its potential for diverse biological activities. Its structural complexity and the presence of multiple reactive sites make it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

3-amino-N-[2-methoxy-5-(trifluoromethyl)phenyl]-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15F3N4O2S/c1-30-16-5-2-12(21(22,23)24)10-15(16)27-19(29)18-17(25)13-3-4-14(28-20(13)31-18)11-6-8-26-9-7-11/h2-10H,25H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXKJVDYQBOFZMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(F)(F)F)NC(=O)C2=C(C3=C(S2)N=C(C=C3)C4=CC=NC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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